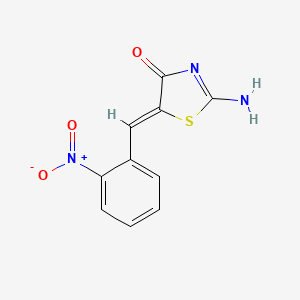![molecular formula C18H18N2O5 B5803394 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole, also known as DMXAA, is a small molecule that has been identified as a potential anti-tumor agent. DMXAA has been shown to have a potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound activates the immune system by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines activate immune cells such as macrophages and natural killer cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-γ, which play a crucial role in the immune response against cancer cells. This compound has also been shown to inhibit the formation of new blood vessels that are required for tumor growth. In addition, this compound has been shown to increase the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole is its potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy. This compound has also been shown to stimulate the production of cytokines, which play a crucial role in the immune response against cancer cells. However, this compound has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which limits its effectiveness.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is to develop new formulations of this compound that increase its solubility and half-life in the body. Another potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, future research could focus on the development of new analogs of this compound that have improved anti-tumor activity and reduced toxicity.
Conclusion:
This compound is a promising candidate for cancer therapy due to its potent anti-angiogenic activity and ability to stimulate the immune response against cancer cells. While there are some limitations to its use in lab experiments, there are several future directions for research that could enhance its effectiveness as an anti-tumor agent.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl oxalyl chloride to form 3,4-dimethoxyphenylglyoxal. This intermediate is then reacted with 3-methoxyphenol in the presence of sodium hydride to form this compound. The overall yield of this synthesis is around 20%.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its anti-tumor activity. It has been shown to have a potent anti-angiogenic activity, which inhibits the formation of new blood vessels that are required for tumor growth. This compound has also been shown to stimulate the production of cytokines, which play a crucial role in the immune response against cancer cells.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-5-4-6-14(10-13)24-11-17-19-18(20-25-17)12-7-8-15(22-2)16(9-12)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYCHIAWYSJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
